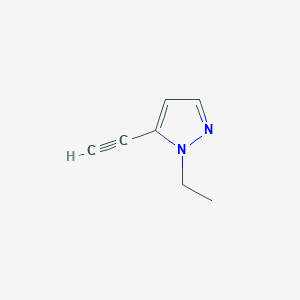

1-ethyl-5-ethynyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-ethynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-6-8-9(7)4-2/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRLSAKBYXYLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344083-08-4 | |

| Record name | 1-ethyl-5-ethynyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethyl 5 Ethynyl 1h Pyrazole and Analogues

Strategies for Regioselective Introduction of the Ethynyl (B1212043) and Ethyl Moieties

The primary challenge in synthesizing 1-ethyl-5-ethynyl-1H-pyrazole lies in the controlled, regioselective introduction of the ethyl group at the N1 position and the ethynyl group at the C5 position. The synthetic route can either begin with the formation of the pyrazole (B372694) ring followed by functionalization, or involve the use of pre-functionalized precursors that cyclize to form the target molecule.

The N-alkylation of a pyrazole ring that is unsubstituted on the nitrogen atoms can lead to a mixture of two regioisomers (N1 and N2 alkylation). Achieving high selectivity for the N1 position to produce the 1-ethyl derivative is critical. The outcome of the alkylation is often governed by a combination of steric hindrance, electronic effects of the substituents on the pyrazole ring, and the reaction conditions. mdpi.comresearchgate.net

A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation can be achieved with high yields using a potassium carbonate (K₂CO₃) base in dimethyl sulfoxide (B87167) (DMSO). researchgate.net For an unsymmetrical pyrazole, the major product is typically the one where the alkyl group is attached to the nitrogen atom further away from a bulky substituent, a preference driven by sterics. mdpi.com Alternative methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have also been developed, offering a route that avoids strong bases or high temperatures. semanticscholar.org In these acid-catalyzed reactions, sterics also play a key role in controlling which regioisomer is the major product. mdpi.comsemanticscholar.org

| Method | Catalyst/Base | Electrophile | Key Feature | Ref |

| Base-Mediated | K₂CO₃ in DMSO | Alkyl Halides | High N1-regioselectivity under basic conditions. | researchgate.net |

| Acid-Catalyzed | Camphorsulfonic Acid | Trichloroacetimidates | Avoids strong bases; regioselectivity is sterically controlled. | mdpi.comsemanticscholar.org |

| Microwave-Assisted | Sodium Hydrogen Carbonate | Alkyl Halides | Solvent-free conditions, good yields, and avoids side reactions. | researchgate.net |

Introducing the ethynyl group at the C5 position of the 1-ethyl-1H-pyrazole core is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. This typically requires a precursor, such as 5-halo-1-ethyl-1H-pyrazole.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.netmdpi.com This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. mdpi.comrsc.org To synthesize this compound, a 1-ethyl-5-halo-1H-pyrazole (e.g., 5-iodo- or 5-bromo-1-ethyl-1H-pyrazole) is coupled with a protected alkyne, such as trimethylsilylacetylene. The use of a silyl (B83357) protecting group prevents self-coupling of the alkyne and allows for subsequent deprotection under mild conditions to yield the terminal ethynyl group.

The reaction typically employs a Pd(II) catalyst like PdCl₂(PPh₃)₂ and a Cu(I) co-catalyst such as CuI, in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.netmdpi.com The choice of ligand on the palladium catalyst can be crucial for achieving high yields and preventing side reactions. nih.govrsc.org The development of highly active monoligated palladium(0) species, generated from stable precatalysts, has further enhanced the efficiency of these coupling reactions. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling on Pyrazole Rings

| Pyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| 1-Substituted 5-chloropyrazole-4-carbaldehyde | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 5-Alkynyl-1H-pyrazole-4-carbaldehydes | researchgate.net |

| N-propargyl sulfonylhydrazones | Aryl halides | Pd(II) / Cu(I) | Not specified | 1,5-Disubstituted pyrazoles | rsc.org |

Copper catalysis offers alternative pathways for C-alkyne bond formation. mdpi.com One innovative approach involves a copper(I)-catalyzed Michael addition of a terminal alkyne to an azoalkene generated in situ from an α-halohydrazone. This is followed by cyclization of the resulting α-alkynyl-substituted hydrazone to yield polysubstituted pyrazoles. acs.org This method provides a regioselective route to N-protected pyrazoles where the alkyne is introduced as part of the ring-forming process. acs.org

Additionally, copper-promoted oxidative C-H/N-H functionalization reactions provide a means to construct pyrazole-containing fused ring systems. morressier.comnih.gov While often applied to different scaffolds, the principles of copper-mediated C-H alkynylation could potentially be adapted for the direct C5-functionalization of a 1-ethyl-1H-pyrazole, bypassing the need for a pre-halogenated substrate. nih.gov

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. mdpi.com Nickel catalysts can facilitate the direct C-H alkynylation of heterocycles. For instance, an efficient nickel catalyst system has been developed for the ortho C-H alkynylation of amides directed by an 8-aminoquinoline (B160924) group. nih.govresearchgate.net This strategy provides a powerful method for constructing C(sp²)-C(sp) bonds and could be conceptually applied to pyrazole systems with appropriate directing groups. nih.gov

Furthermore, nickel catalysis is effective in forming C(sp²)-CF₂H bonds, which allows for the synthesis of difluoromethylated analogues of ethynyl pyrazoles. thieme-connect.de The difluoromethyl group (CF₂H) is often considered a bioisostere of an ethynyl group in medicinal chemistry. A nickel-catalyzed cross-coupling reaction of chlorodifluoromethane (B1668795) (ClCF₂H) with (hetero)aryl chlorides provides a direct method for introducing the CF₂H moiety. thieme-connect.de This approach is valuable for creating structural analogues of this compound with modulated electronic and metabolic properties.

The construction of the core pyrazole ring can be accomplished through various metal-free synthetic routes, which offer advantages in terms of cost, sustainability, and reduced metal contamination in the final product. thieme-connect.comrsc.org These methods typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an equivalent synthon. mdpi.com

One prominent metal-free approach is the [3+2] cycloaddition reaction. For example, the reaction between diazoacetonitrile and nitroolefins can provide multisubstituted cyanopyrazoles with good regioselectivity under mild, transition-metal-free conditions. organic-chemistry.org Another strategy involves an iodine-mediated oxidative C-N bond formation, which allows for a one-pot synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org These methods provide access to the fundamental pyrazole scaffold, which can then be further functionalized through N-alkylation and C-alkynylation as described in the preceding sections. mdpi.comacs.org

Table 3: Overview of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| trimethylsilylacetylene | |

| triethylamine | |

| 1-ethyl-5-halo-1H-pyrazole | |

| 5-iodo-1-ethyl-1H-pyrazole | |

| 5-bromo-1-ethyl-1H-pyrazole | |

| diazoacetonitrile | |

| chlorodifluoromethane | |

| potassium carbonate | |

| dimethyl sulfoxide | |

| camphorsulfonic acid | |

| sodium hydrogen carbonate | |

| copper(I) iodide |

Introduction of the Ethynyl Group via Transition-Metal Catalysis

Cycloaddition Reactions for Ethynylpyrazole Scaffolds

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, and the pyrazole scaffold is no exception. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles, including pyrazoles. ccspublishing.org.cnresearchgate.net This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or alkene. ccspublishing.org.cn For the synthesis of ethynylpyrazole scaffolds, the reaction between a diazo compound and an alkyne bearing an ethynyl or protected ethynyl group is a direct and efficient approach.

The general mechanism involves the concerted or stepwise addition of the diazo compound across the carbon-carbon triple bond of the alkyne to form a pyrazole ring. nih.gov Diazo compounds are versatile reagents, and various forms, such as α-diazoesters and diazoacetonitrile, can be employed, allowing for the introduction of diverse substituents onto the pyrazole core. ccspublishing.org.cnresearchgate.net The reaction can be promoted thermally, photochemically, or through catalysis. researchgate.net Recent advancements have included the development of visible-light-induced [3+2] cycloadditions, offering a milder and more environmentally benign approach to pyrazole synthesis. nih.gov

| Reactants | Reaction Type | Product | Key Features |

| Diazo Compounds (e.g., α-diazoesters) | [3+2] Cycloaddition | Substituted Pyrazoles | Forms one C-N and one C-C bond simultaneously. ccspublishing.org.cn |

| Alkynes (Dipolarophiles) | Tolerates a wide range of functional groups. |

This methodology provides a high degree of control over the substitution pattern of the resulting pyrazole, making it a valuable strategy for accessing complex ethynylpyrazole analogues.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgnih.gov MCRs offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, aligning with the principles of green chemistry. mdpi.com

Several MCR strategies have been developed for the synthesis of pyrazole rings. rsc.org One common approach involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes a classical Knorr-type cyclocondensation with a hydrazine derivative. beilstein-journals.orgnih.gov For instance, an enolate can react with a carboxylic acid chloride to form a 1,3-diketone, which is then cyclized with a hydrazine like ethylhydrazine (B1196685) to yield the target pyrazole. beilstein-journals.org

Another powerful MCR involves the condensation of an aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org This one-pot, three-component procedure allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles and is tolerant of various functional groups. organic-chemistry.org By selecting an alkyne that already contains a second (potentially protected) alkyne moiety, this method can be adapted for the synthesis of ethynylpyrazoles.

| Components | Reaction Sequence | Product | Advantages |

| Aldehyde, Tosylhydrazine, Terminal Alkyne | Condensation followed by [3+2] Cycloaddition | 1,3,5-Trisubstituted Pyrazoles | High efficiency, regioselectivity, and operational simplicity. organic-chemistry.org |

| Enolate, Carboxylic Acid Chloride, Hydrazine | In situ 1,3-Diketone formation followed by Cyclocondensation | Polysubstituted Pyrazoles | Convergent synthesis from simple starting materials. beilstein-journals.org |

Precursor-Based Synthesis and Functional Group Interconversions

Often, the most practical route to a target molecule involves synthesizing a stable precursor and then converting its functional groups in later steps. This approach is widely used for preparing this compound.

The introduction of the ethynyl group at the C5 position of the pyrazole ring is frequently accomplished via transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly effective method for this transformation. libretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgyoutube.com

In the context of synthesizing this compound, a key intermediate is a halogenated pyrazole, such as 1-ethyl-5-iodo-1H-pyrazole. arkat-usa.orgumich.edu This iodinated precursor can be coupled with a suitable alkyne, often a protected version like trimethylsilylacetylene, under Sonogashira conditions. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine). hes-so.ch The protecting group (e.g., trimethylsilyl) is then removed in a subsequent step to yield the terminal alkyne. The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling a highly reliable and versatile method. libretexts.orgntu.edu.tw

| Substrate | Reagent | Catalyst System | Product |

| 1-Ethyl-5-iodo-1H-pyrazole | Trimethylsilylacetylene | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | 1-Ethyl-5-(trimethylsilylethynyl)-1H-pyrazole |

| 1-Ethyl-5-(trimethylsilylethynyl)-1H-pyrazole | Base (e.g., K₂CO₃) in MeOH | - | This compound |

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and fundamental methods for constructing the pyrazole ring. nih.govnih.gov This approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov

To synthesize precursors for ethynylpyrazoles, diethyl oxalate (B1200264) can be used as a key building block. dergipark.org.tr In a typical sequence, diethyl oxalate undergoes a Claisen condensation with a ketone (e.g., an acetophenone (B1666503) derivative) in the presence of a base like sodium ethoxide. nih.gov This reaction forms a 1,3-diketoester intermediate (an ethyl 2,4-dioxoalkanoate). dergipark.org.trnih.gov The subsequent cyclocondensation of this intermediate with a hydrazine, such as ethylhydrazine, leads to the formation of a substituted pyrazole-3-carboxylate. The ester group can then be further manipulated chemically to eventually yield the desired ethynyl functionality.

| Starting Materials | Intermediate | Product |

| Diethyl Oxalate + Ketone | 1,3-Diketoester | Ethyl 1-ethyl-5-substituted-1H-pyrazole-3-carboxylate |

| Ethylhydrazine |

This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the ketone and hydrazine starting materials. nih.gov

The terminal proton of an ethynyl group is acidic and can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, protecting the ethynyl group is a common and often necessary strategy in multistep syntheses. rsc.org

The trimethylsilyl (B98337) (TMS) group is one of the most widely used protecting groups for terminal alkynes due to its ease of introduction, stability under many reaction conditions, and straightforward removal. It can be introduced by treating the terminal alkyne with a reagent like trimethylsilyl chloride (TMSCl) in the presence of a base. As mentioned in the Sonogashira coupling context (Section 2.3.1), coupling is often performed with trimethylsilylacetylene, which serves to introduce the protected ethynyl group directly. libretexts.org

The TMS group is stable to many reagents but can be readily cleaved under mild conditions, typically using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or basic conditions (e.g., potassium carbonate in methanol). This orthogonality allows for selective deprotection without affecting other functional groups in the molecule. The use of protecting groups thus provides crucial flexibility and enables complex synthetic routes that would otherwise be unfeasible. rsc.org

Chemical Reactivity and Transformative Reactions of 1 Ethyl 5 Ethynyl 1h Pyrazole

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne moiety at the C5 position of the pyrazole (B372694) ring is the primary site for a variety of addition and coupling reactions. Its reactivity is influenced by the electronic properties of the attached N-ethylpyrazole ring, which is an electron-rich heteroaromatic system.

The carbon-carbon triple bond of the ethynyl group is susceptible to various addition reactions. The regioselectivity of these additions is dictated by both electronic and steric factors.

Hydration: In the presence of an acid catalyst, typically mercury salts, water can add across the triple bond. Following the Markovnikov rule, the addition of water to the terminal alkyne of 1-ethyl-5-ethynyl-1H-pyrazole is expected to yield 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one. The initial enol intermediate rapidly tautomerizes to the more stable ketone. msu.edu

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond also follows Markovnikov's rule, leading to the formation of a gem-dihalide if two equivalents of HX are used. The pyrazole ring can influence the reaction rate.

Nucleophilic Conjugate Additions: The sp-hybridized carbons of the alkyne give it a degree of electrophilicity, which can be enhanced by the pyrazole ring. This allows for conjugate addition reactions with various nucleophiles. msu.edu For instance, thiols (thiol-yne reaction) and amines (amino-yne reaction) can add across the triple bond, often catalyzed by a base or a transition metal. acs.org These reactions are highly valuable for synthesizing more complex heterocyclic structures.

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Hydration | H₂O | H₂SO₄, HgSO₄ | 1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one |

| Hydrochlorination | HCl | - | 5-(1-Chloroethenyl)-1-ethyl-1H-pyrazole |

| Thiol-yne Addition | R-SH | Base (e.g., N-methylmorpholine) | Mixture of (E/Z)-1-Ethyl-5-(2-(R-thio)vinyl)-1H-pyrazole |

The ethynyl group can undergo both oxidation and reduction, providing pathways to other functional groups.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding alkene, 1-ethyl-5-vinyl-1H-pyrazole. Complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) will reduce the alkyne to an ethyl group, forming 1,5-diethyl-1H-pyrazole. msu.edu

Oxidation: Strong oxidizing agents can cleave the triple bond. Ozonolysis (O₃) followed by a reductive or oxidative workup would lead to the cleavage of the ethynyl group, potentially forming 1-ethyl-1H-pyrazole-5-carboxylic acid or the corresponding aldehyde.

The terminal alkyne of this compound is an ideal substrate for "click chemistry," most notably the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. wikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, making it a powerful tool for molecular assembly. beilstein-journals.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant of the reaction. In the presence of a copper(I) catalyst, the reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. This allows for the straightforward coupling of the pyrazole unit to a wide variety of azide-containing molecules. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, using a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, leads to the formation of the 1,5-disubstituted triazole isomer. nih.gov This complementary regioselectivity provides access to a different set of triazole-linked pyrazole conjugates.

| Reaction Type | Azide (B81097) Substrate (R-N₃) | Catalyst | Product (Regioisomer) |

|---|---|---|---|

| CuAAC | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Ethyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole (1,4-isomer) |

| RuAAC | Benzyl Azide | Cp*RuCl(PPh₃)₂ | 1-Ethyl-5-(5-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole (1,5-isomer) |

| CuAAC | 3-Azidopropan-1-ol | Cu(I) source | 3-(1-(1-Ethyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl)propan-1-ol (1,4-isomer) |

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, which makes it prone to electrophilic substitution, while nucleophilic substitution is generally less favorable. encyclopedia.pubnih.gov

Electrophilic Substitution: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic aromatic substitution. nih.govmdpi.com Reactions such as halogenation (e.g., with I₂ or Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation can be carried out to functionalize this position. nih.govacs.org The presence of the ethyl group at N1 and the ethynyl group at C5 directs incoming electrophiles to the C4 position. For example, iodination using molecular iodine can introduce an iodine atom at the C4 position, yielding 1-ethyl-5-ethynyl-4-iodo-1H-pyrazole. acs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is challenging due to its electron-rich nature. tandfonline.com Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring and a good leaving group (like a halide) at the position of attack (C3 or C5). tandfonline.com For this compound, direct nucleophilic substitution on the ring is unlikely without prior modification.

| Reaction Type | Reagent | Position of Substitution | Product |

|---|---|---|---|

| Iodination | I₂, NaHCO₃ | C4 | 1-Ethyl-5-ethynyl-4-iodo-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1-ethyl-5-ethynyl-1H-pyrazole |

| Nitration | HNO₃, H₂SO₄ | C4 | 1-Ethyl-5-ethynyl-4-nitro-1H-pyrazole |

Further functionalization of the molecule can be achieved at various positions.

N1 Position: The N1 position is already occupied by an ethyl group. Further reaction at this site is limited, although quaternization with a strong alkylating agent to form a pyrazolium (B1228807) salt is possible.

C3 and C4 Positions: As discussed, the C4 position is readily functionalized via electrophilic substitution. The C3 position is less reactive towards electrophiles but can be derivatized through other means, such as deprotonation with a strong organometallic base (e.g., n-butyllithium) followed by reaction with an electrophile.

C5 Position: The C5 position is substituted with the versatile ethynyl group. A primary method for introducing this group is the Sonogashira cross-coupling reaction. researchgate.netrsc.org This involves the palladium- and copper-catalyzed reaction of a 5-halo-1-ethyl-1H-pyrazole (e.g., 5-iodo- or 5-bromo-1-ethyl-1H-pyrazole) with a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. researchgate.net This synthetic route is a key strategy for accessing the title compound and its derivatives.

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules. For 1-ethyl-5-ethynyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, pyrazole (B372694), and ethynyl (B1212043) protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling. The pyrazole ring protons would appear as doublets, and the ethynyl proton as a singlet.

Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment of each carbon, allowing for the differentiation of the pyrazole ring carbons, the ethyl group carbons, and the sp-hybridized carbons of the ethynyl group.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | 7.5 - 7.8 | 140 - 145 |

| Pyrazole H-4 | 6.2 - 6.5 | 105 - 110 |

| Ethynyl H | 3.0 - 3.3 | 80 - 85 (C≡CH) |

| Ethyl CH₂ | 4.1 - 4.4 | 45 - 50 |

| Ethyl CH₃ | 1.4 - 1.6 | 14 - 16 |

| Pyrazole C-5 | 115 - 120 | |

| Ethynyl C | 75 - 80 (C-C≡) |

Note: These are predicted values based on known data for substituted pyrazoles and may vary in experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the ethyl CH₂ and CH₃ protons, as well as between the pyrazole H-3 and H-4 protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the pyrazole CH groups and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could be used to confirm the substitution pattern by observing through-space interactions between the ethyl group protons and the pyrazole ring protons.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula, C₇H₈N₂.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 121.0760 |

| [M+Na]⁺ | 143.0579 |

While specific experimental fragmentation data is not available, a plausible fragmentation pathway can be proposed based on the known behavior of pyrazole and ethynyl-substituted compounds under electron impact ionization. The molecular ion would likely undergo initial fragmentation through several pathways:

Loss of the ethyl group: Cleavage of the N-ethyl bond could lead to the formation of a pyrazole-ethynyl radical cation.

Loss of acetylene (B1199291): The ethynyl group could be lost as a neutral acetylene molecule.

Ring cleavage: The pyrazole ring itself could undergo fragmentation, leading to the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN), which are common fragmentation patterns for nitrogen-containing heterocycles. openresearchlibrary.org

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (pyrazole) | Stretching | 3100 - 3150 | 3100 - 3150 |

| C-H (ethyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C≡C (ethynyl) | Stretching | 2100 - 2150 (weak) | 2100 - 2150 (strong) |

| C≡C-H (ethynyl) | Stretching | 3250 - 3350 | 3250 - 3350 |

| C=N (pyrazole) | Stretching | 1500 - 1600 | 1500 - 1600 |

| C-N (pyrazole) | Stretching | 1300 - 1400 | 1300 - 1400 |

The C≡C stretching vibration is typically weak in the IR spectrum but strong and sharp in the Raman spectrum, providing a clear indication of the ethynyl group. The C≡C-H stretch would be a sharp band in both spectra. The various C-H, C=N, and C-N stretching and bending vibrations would further confirm the presence of the ethyl and pyrazole moieties.

Identification of Characteristic Vibrational Modes for Ethynyl and Pyrazole Moieties

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are instrumental in identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, these analyses would focus on the distinct vibrations of the ethynyl (C≡CH) and pyrazole ring moieties.

The ethynyl group is expected to exhibit a sharp, intense absorption band corresponding to the C≡C stretching vibration, typically observed in the range of 2100-2140 cm⁻¹. The terminal ≡C-H stretching vibration should appear as a strong, sharp band around 3300 cm⁻¹.

The pyrazole ring , being an aromatic heterocyclic system, displays a set of characteristic vibrational modes. These include C=N and C=C stretching vibrations within the ring, typically found in the 1400-1600 cm⁻¹ region. The N-N stretching vibration is also a key feature, although its intensity can vary. The C-H stretching vibrations of the pyrazole ring are expected in the 3000-3100 cm⁻¹ range. The presence of the ethyl group would introduce additional vibrational modes, such as C-H stretching, bending, and rocking vibrations. derpharmachemica.com

Based on studies of other pyrazole derivatives, a detailed assignment of the principal vibrational modes can be predicted. rsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a more precise assignment of the observed vibrational frequencies. derpharmachemica.com

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 |

| Ethynyl | C≡C Stretch | 2100-2140 |

| Pyrazole Ring | C-H Stretch | 3000-3100 |

| Pyrazole Ring | C=N, C=C Stretch | 1400-1600 |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction analysis of a single crystal of this compound would provide definitive information about its three-dimensional molecular structure in the solid state.

XRD studies would precisely determine the bond lengths, bond angles, and dihedral angles of the molecule. This would reveal the planarity of the pyrazole ring and the orientation of the ethyl and ethynyl substituents relative to the ring. For pyrazole derivatives, the planarity of the heterocyclic ring is a common feature. nih.govnih.gov

In substituted pyrazoles, tautomerism can be a significant factor. mdpi.com While the 1-ethyl substitution in this compound precludes annular tautomerism within the pyrazole ring, XRD would confirm the fixed position of the ethyl group on the N1 atom. The analysis would also confirm the absence of other tautomeric forms in the crystalline state. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. imedpub.com In the case of this compound, a variety of weak intermolecular interactions are expected to play a crucial role in stabilizing the crystal structure. These may include C-H···N and C-H···π interactions. acs.orgnih.gov The ethynyl group could also participate in C-H···π interactions, where the acetylenic proton acts as a hydrogen bond donor.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), provide detailed information on molecular geometry, vibrational frequencies, and electronic distribution. Such studies have been instrumental in understanding the structure-property relationships in various pyrazole-based systems. tandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions. fiveable.me The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For 1-ethyl-5-ethynyl-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the ethynyl (B1212043) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, with significant contributions from the pyrazole ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar pyrazole derivatives, as specific experimental or calculated values for this compound are not readily available in the searched literature.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In an MEP map of this compound, the most negative potential (red/yellow regions) would be anticipated around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, signifying these as the primary sites for electrophilic interaction. researchgate.netnih.gov The hydrogen atoms of the ethyl group and the pyrazole ring would exhibit positive potential (blue regions), indicating them as sites susceptible to nucleophilic attack. mdpi.com This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity. mdpi.com

Mechanistic Investigations of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies.

By mapping the potential energy surface of a reaction, computational methods can characterize the structure of transition states and intermediates. For reactions involving pyrazoles, such as cycloadditions or substitutions, DFT calculations can determine the energy barriers associated with different proposed mechanisms. This allows researchers to identify the most probable reaction pathway. For instance, studies on pyrazole synthesis have used computational methods to understand the sequence of bond formation and breaking. nih.gov

Many reactions involving substituted pyrazoles can yield multiple products (regioisomers or stereoisomers). Computational studies are highly effective in predicting the selectivity of these reactions. tandfonline.commdpi.com By comparing the activation energies of the transition states leading to different products, the favored isomer can be identified. rsc.org For example, in the synthesis of disubstituted pyrazoles, the regioselectivity is often dictated by both electronic and steric factors, which can be quantitatively assessed through computational analysis. nih.govmdpi.com In the case of this compound, computational modeling could predict the outcome of addition reactions to the ethynyl group or substitution reactions on the pyrazole ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. eurasianjournals.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and development, providing insights into the relationship between the chemical structure of a compound and its biological activity. eurasianjournals.comnih.gov For the pyrazole class of compounds, these methodologies have been instrumental in identifying key structural features that govern their therapeutic effects. eurasianjournals.comeurasianjournals.com While specific QSAR and cheminformatics studies on this compound are not extensively available in publicly accessible literature, the principles and findings from research on analogous pyrazole derivatives offer a valuable framework for understanding its potential structure-activity landscape.

Principles of QSAR in Pyrazole Derivatives

QSAR modeling seeks to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics. For pyrazole derivatives, QSAR studies have been successfully applied to optimize their activity as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govnih.gov

Key molecular descriptors frequently employed in QSAR studies of pyrazole compounds include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets, such as receptor binding.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. For pyrazole derivatives, the nature and size of substituents at various positions on the pyrazole ring can significantly influence their binding affinity and selectivity.

Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The balance between hydrophilicity and hydrophobicity is critical for the bioavailability of pyrazole-based drugs.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

Cheminformatics Approaches in the Analysis of Pyrazoles

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. In the context of pyrazole derivatives, cheminformatics approaches are utilized for:

Virtual Screening: Large libraries of virtual pyrazole compounds can be screened against a biological target to identify potential hits.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyrazoles, pharmacophore models can guide the design of new derivatives with improved potency and selectivity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Docking studies on pyrazole derivatives have been used to elucidate their binding modes and to design new compounds with enhanced interactions with the target protein. nih.gov

Illustrative QSAR Data for Substituted Pyrazoles

Due to the absence of specific experimental QSAR data for this compound in the reviewed literature, the following table provides a representative example of how QSAR data for a series of hypothetical 1-substituted-5-alkynyl-1H-pyrazoles might be presented. This table illustrates the relationship between structural modifications, key molecular descriptors, and a hypothetical biological activity (e.g., inhibitory concentration, IC₅₀).

| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | LogP | Predicted IC₅₀ (µM) |

| 1 | -CH₂CH₃ | -C≡CH | 134.18 | 1.85 | 5.2 |

| 2 | -CH₃ | -C≡CH | 120.15 | 1.42 | 8.9 |

| 3 | -CH₂CH₂CH₃ | -C≡CH | 148.21 | 2.28 | 3.1 |

| 4 | -CH₂CH₃ | -C≡C-CH₃ | 148.21 | 2.15 | 4.5 |

| 5 | -CH₂CH₃ | -H | 108.14 | 1.55 | 15.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of QSAR and does not represent actual experimental results for the listed compounds.

This illustrative data suggests that for this hypothetical series, increasing the alkyl chain length at the R1 position (from methyl to propyl) may lead to increased biological activity, potentially due to enhanced hydrophobic interactions with the target. Similarly, the presence of the ethynyl group at the R2 position appears to be important for activity when compared to an unsubstituted pyrazole.

The application of QSAR and cheminformatics to the broader family of pyrazole derivatives has significantly advanced the understanding of their structure-activity relationships and continues to be a valuable tool in the design of new therapeutic agents. eurasianjournals.comeurasianjournals.com

Applications in Medicinal Chemistry and Drug Discovery

Biological Activity Profiling of 1-Ethyl-5-Ethynyl-1H-Pyrazole Derivatives

Derivatives of the this compound core have been investigated for a multitude of biological activities, demonstrating their potential as scaffolds for the development of new drugs. The inherent properties of the pyrazole (B372694) ring, combined with the specific substitutions, contribute to their diverse pharmacological effects.

Anti-Inflammatory Properties

Derivatives of ethyl pyrazole have demonstrated significant anti-inflammatory potential. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for their anti-inflammatory activity. nih.gov Among the tested compounds, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory effects. nih.gov Another study focused on ethyl pyrazole derivatives with a sulfonamide moiety, which were assessed for their ability to inhibit the production of inflammatory mediators. nih.gov Specifically, certain compounds were found to inhibit inducible nitric oxide release and prostaglandin (B15479496) E2 production, key players in the inflammatory cascade. nih.gov

One compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, emerged as a particularly potent agent with significant analgesic and anti-inflammatory activities, showing milder ulcerogenic potential compared to the standard drug indomethacin. thieme-connect.com

Table 1: Anti-Inflammatory Activity of Selected Ethyl Pyrazole Derivatives

| Compound | Structure | Activity | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory activity | nih.gov | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory activity | nih.gov | |

| Ethyl pyrazole with sulfonamide moiety (Compound 23c) | IC50 of 0.63 μM for nitric oxide release inhibition | nih.gov | |

| Ethyl pyrazole with sulfonamide moiety (Compound 21d) | IC50 of 0.52 μM for prostaglandin E2 production inhibition | nih.gov | |

| 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Potent analgesic and anti-inflammatory activities | thieme-connect.com |

Anticancer and Antitumor Efficacy

The anticancer potential of pyrazole derivatives is a well-established area of research, and compounds structurally related to this compound have shown promising results. Ethyl-1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, for instance, have been synthesized and evaluated for their anti-tumor activity. One compound in this series was particularly effective in suppressing the growth of A549, a human lung cancer cell line, with an IC50 value of 26 µM. meddocsonline.org

Furthermore, a series of novel sugar-based pyrazole derivatives demonstrated good inhibitory activity against HepG2 (liver cancer) and A549 cells. srrjournals.com The incorporation of pyrimidine, carboxyhydrazide, and ferrocenyl moieties with the pyrazole core has also yielded derivatives effective against lung carcinoma (A549) cells. srrjournals.com In another study, certain pyrazole benzamide (B126) and pyrazole dihydro triazinone derivatives showed remarkable cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. srrjournals.com

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Type | Cell Line | Activity | Reference |

| Ethyl-1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 (Lung Cancer) | IC50 = 26 µM | meddocsonline.org |

| Sugar-based pyrazole derivatives | HepG2 (Liver Cancer), A549 (Lung Cancer) | Good inhibitory activity | srrjournals.com |

| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | HCT-116 (Colon Cancer) | IC50 7.74‒82.49 µg/mL | srrjournals.com |

| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | MCF-7 (Breast Cancer) | IC50 4.98‒92.62 µg/mL | srrjournals.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of pyrazole derivatives have been extensively studied. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and screened for their antimicrobial activities against various bacterial species and Candida albicans. tsijournals.com One of the synthesized compounds exhibited promising antimicrobial activity against all tested species. tsijournals.com

Another study focused on pyrazole-dimedone compounds, which were tested for their antifungal and antibacterial activities. Two compounds, in particular, showed the best antimicrobial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 16 μg/L. meddocsonline.org Additionally, certain nitro pyrazole-based thiazole (B1198619) derivatives have demonstrated remarkable antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. meddocsonline.org

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Microbial Species | Activity | Reference |

| 1,3,5-trisubstituted-1H-pyrazole derivative | Various bacteria and Candida albicans | Promising antimicrobial activity | tsijournals.com |

| Pyrazole-dimedone compounds | Staphylococcus aureus | MIC = 16 μg/L | meddocsonline.org |

| Nitro pyrazole based thiazole derivatives | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Aspergillus clavatus, Candida albicans | Remarkable antibacterial and antifungal activity | meddocsonline.org |

Antiparasitic and Antimalarial Investigations

Pyrazole derivatives have shown significant promise as antiparasitic and antimalarial agents. A series of pyrazoles were investigated as potential antimalarial agents, with some substituted aryl derivatives showing potent activity. nih.gov Specifically, methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid and methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid demonstrated IC50 values of 0.149 µmol/l and 0.15 µmol/l, respectively, against Plasmodium falciparum. nih.gov

In the realm of broader antiparasitic activity, trifluoromethylated pyrazole hybrids have been synthesized and evaluated. frontiersin.org Structure-activity relationship studies revealed that the presence of a bulky group at the para position of the aryl ring attached to the 5-position of the pyrazole was crucial for antiparasitic activity. frontiersin.org Furthermore, the transformation of a thiosemicarbazone group into a 2-amino-1,3,4-thiadiazole (B1665364) derivative increased the activity against both Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org

Table 4: Antiparasitic and Antimalarial Activity of Selected Pyrazole Derivatives

| Compound | Parasite | Activity | Reference |

| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid | Plasmodium falciparum | IC50: 0.149 µmol/l | nih.gov |

| Methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid | Plasmodium falciparum | IC50: 0.15 µmol/l | nih.gov |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids | Leishmania amazonensis, Trypanosoma cruzi | Potent activity | frontiersin.org |

Enzyme and Receptor Target Modulation

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific enzymes and receptors. This targeted modulation is a key aspect of their potential in drug discovery.

A significant area of investigation for pyrazole derivatives has been their activity at the cannabinoid receptors, particularly the CB1 receptor. A number of tricyclic pyrazole-based compounds have been developed as potent and selective ligands for CB1 or CB2 receptors. nih.gov These were designed as rigid analogs of the well-known CB1 antagonist/inverse agonist rimonabant. nih.gov

Further research has led to the discovery of 1,3-disubstituted pyrazole derivatives as peripheral cannabinoid receptor partial agonists. nih.gov The smaller, more polar pyrazole core offers a different structure-activity relationship compared to larger indazole-based compounds. nih.gov By modifying the substituents on the pyrazole ring, researchers have been able to tune the potency and efficacy of these compounds at the cannabinoid receptors. nih.gov For instance, the introduction of a cyclopropyl (B3062369) group in some tricyclic pyrazole series resulted in compounds with good to improved CB2 receptor affinity. uniss.it

Janus Kinase (JAK) Inhibition (e.g., JAK1)

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immune responses and cellular proliferation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention. acs.org Pyrazole-containing compounds have been identified as potent inhibitors of this enzyme family. nih.gov

Research into pyrazole derivatives has led to the development of selective JAK inhibitors. While direct studies on this compound are not extensively documented in publicly available research, the broader class of pyrazole-based compounds has shown significant activity. For instance, molecular docking studies have been employed to analyze the binding of pyrazole derivatives to JAK1, revealing key intermolecular interactions that contribute to their inhibitory effects. nih.govresearchgate.net These computational models are instrumental in the virtual screening of potential JAK1-selective candidates for treating immunomodulatory diseases. nih.gov The pyrazole scaffold is a key feature in several approved JAK inhibitors, such as ruxolitinib, highlighting the importance of this chemical moiety in the design of effective JAK-targeted therapies. nih.govmdpi.com

Inhibition of Other Kinases (e.g., BRAF, Aurora-A) and Enzymes (e.g., β-hematin, α-glucosidase)

Beyond JAKs, the this compound scaffold and its analogs have been investigated for their inhibitory activity against other crucial cellular targets.

BRAF Kinase: The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, and its mutation is a common driver in various cancers, including melanoma. Pyrazole-based compounds have been designed as BRAF inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can significantly impact inhibitory potency. For example, the presence of a hydrogen-bond donor on a phenylpyrazole group has been found to be beneficial for potent BRAF inhibition. nih.gov

Aurora-A Kinase: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis. nih.gov Pyrazole derivatives have been developed as potent inhibitors of Aurora-A kinase. nih.govconsensus.app Fragment-based discovery approaches have identified pyrazole-benzimidazole fragments as effective starting points for developing dual Aurora A/B inhibitors. acs.org Optimization of these fragments has led to compounds with nanomolar inhibitory concentrations.

β-hematin Inhibition: In the context of infectious diseases, particularly malaria, the formation of β-hematin (a synthetic form of hemozoin) is a critical detoxification process for the Plasmodium parasite. Inhibition of this process is a key mechanism of action for several antimalarial drugs. mdpi.comnih.gov Pyrazole and pyrazoline derivatives have been explored as potential antimalarial agents, with some demonstrating the ability to inhibit β-hematin formation. nih.govnih.govresearchgate.net

α-glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.org Numerous studies have reported the synthesis and evaluation of pyrazole derivatives as α-glucosidase inhibitors. nih.govnih.govresearchgate.nettandfonline.com Certain 5-aryl-1H-pyrazole derivatives have shown potent inhibitory activity, with some compounds exhibiting competitive inhibition of the enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Compound Optimization

The optimization of lead compounds containing the this compound core relies heavily on understanding the structure-activity relationships that govern their biological activity.

Influence of Ethynyl (B1212043) and Ethyl Substituents on Biological Potency and Selectivity

While specific SAR data for the this compound is limited in available literature, general principles from related pyrazole kinase inhibitors can be extrapolated. The ethyl group at the N1 position of the pyrazole ring is a common feature in many biologically active pyrazoles, contributing to favorable pharmacokinetic properties. The ethynyl group at the C5 position is a key functional group that can participate in various interactions with the target protein, including hydrogen bonding and covalent bond formation, potentially enhancing potency and selectivity. The exploration of N-alkynylation of pyrazoles has been noted as a synthetic route to evaluate the anticancer activity of ethynyl-pyrazoles. nih.gov

Pharmacological Studies and In Vitro/In Vivo Efficacy Assessment

The translation of promising in vitro activity to in vivo efficacy is a critical step in the drug discovery process.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the rational design of more effective and safer drugs. For pyrazole-based kinase inhibitors, molecular docking simulations are a powerful tool to predict the binding mode of these compounds within the ATP-binding site of the target kinase. nih.govtandfonline.com These studies can reveal key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. mdpi.com For instance, in the case of JAK1 inhibitors, docking studies have helped to identify specific amino acid residues that interact with the pyrazole core and its substituents. nih.gov Similarly, for Aurora-A kinase inhibitors, molecular docking has confirmed the suppression of the kinase by showing favorable interactions within the binding pocket. nih.gov

The following table provides a summary of the inhibitory activities of various pyrazole derivatives against different targets, illustrating the broad therapeutic potential of this scaffold.

| Compound Class | Target Enzyme/Process | Reported Activity (IC50/GI50) | Reference |

| Pyrazole-fused Oleanolic Acid Derivatives | α-Glucosidase | 2.64 ± 0.13 µM (for analog 4d) | nih.gov |

| Pyrazole-benzimidazole urea (B33335) derivatives | Aurora A/B Kinase | ~3 nM | acs.org |

| 5-phenyl-1H-pyrazol derivatives | BRAFV600E | 0.19 µM (for compound 30 ) | mdpi.com |

| 6-aminopyrazolyl-pyridine-3-carbonitriles | JAK2 Kinase | Potent inhibition with good selectivity | nih.gov |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | 0.25 µM (against MCF7 cells) | nih.gov |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational, or in silico, modeling represents a critical step in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic profile. These predictive studies help to identify molecules with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, thereby reducing the likelihood of late-stage clinical failures. For the novel compound this compound, while specific, in-depth, peer-reviewed ADME studies are not extensively available in public literature, its properties can be reliably predicted using well-established computational models. Numerous studies on other pyrazole derivatives have successfully employed these methods to forecast their viability as drug candidates. nih.govnih.govelsevier.com

These predictive models utilize the compound's chemical structure to calculate key physicochemical properties and to simulate its interactions with biological systems. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound, CCN1C(=CC=N1)C#C, serves as the input for these predictive algorithms.

Physicochemical Properties and Drug-Likeness

The foundational step in predicting ADME properties is the calculation of key physicochemical descriptors. These parameters are crucial for determining a compound's "drug-likeness," often evaluated against established guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, a LogP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Based on its structure, this compound is predicted to have excellent drug-like properties, fully adhering to Lipinski's Rule of Five. Its small size and moderate lipophilicity are strong indicators of its potential as an orally available therapeutic agent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 120.15 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coeff.) | 0.8 - 1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Molar Refractivity | 35.50 cm³ | 40 - 130 | Yes |

Note: The data in this table is generated based on computational predictions from standard cheminformatics models.

Predicted ADME Profile

Building upon the physicochemical foundation, a comprehensive ADME profile can be predicted. This includes detailed forecasts of how the compound will behave within a biological system, from absorption into the bloodstream to its eventual elimination.

Absorption: this compound is predicted to have high gastrointestinal (GI) absorption. Its low molecular weight and moderate lipophilicity suggest it can readily pass through the intestinal wall into the bloodstream.

Distribution: The compound's small size and favorable TPSA value indicate it is likely to distribute effectively throughout the body. Computational models predict that it has a high probability of crossing the blood-brain barrier (BBB), a critical consideration for drugs targeting the central nervous system. It is also predicted to have low plasma protein binding, meaning a higher fraction of the unbound, active drug would be available to interact with its target.

Metabolism: In silico models are used to predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. Early predictions suggest that this compound is not a significant inhibitor of the major CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com This is a favorable characteristic, as inhibition of these enzymes is a common cause of adverse drug-drug interactions.

Excretion: The compound's metabolic profile will largely determine its route of excretion. As a small, moderately polar molecule, it is expected to be cleared primarily by the kidneys following potential metabolic modification in the liver.

The table below summarizes the predicted ADME properties for this compound.

Table 2: Detailed In Silico ADME Prediction for this compound

| Parameter | Category | Predicted Outcome | Implication |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Compound is likely to enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Distribution | No | Not likely to be actively removed from the CNS by efflux pumps. |

| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP2D6 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

Note: The data in this table is generated based on computational predictions from standard ADME models. These predictions require experimental validation.

Applications in Materials Science and Industrial Chemistry

Design and Synthesis of Novel Polymeric Materials

The presence of a terminal alkyne (ethynyl group) on the 1-ethyl-5-ethynyl-1H-pyrazole molecule is a key feature that allows for its use in modern polymer synthesis. This functional group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is known for its high efficiency, mild reaction conditions, and high functional group tolerance, making it an ideal method for creating complex macromolecular architectures. nih.govsavvysciencepublisher.com

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized with high precision using click chemistry. In this context, this compound can be used as an alkyne-functionalized monomer or as an end-capping agent for a polymer chain. By reacting this alkyne-terminated polymer with a second polymer chain that has an azide (B81097) terminal group, a well-defined diblock copolymer can be formed. mdpi.comaston.ac.uk

The incorporation of the pyrazole (B372694) unit into the polymer backbone imparts specific properties to the resulting material. The nitrogen-rich pyrazole rings can act as coordination sites for metal ions, introduce hydrogen bonding capabilities, or enhance the thermal stability of the polymer. Research on related systems has demonstrated that pyrazole-containing porous organic polymers, synthesized from ethynyl (B1212043) precursors, exhibit excellent performance in applications such as iodine capture, indicating their potential for environmental remediation. researchgate.netrsc.org The specific properties of block copolymers derived from this compound would depend on the nature of the other polymer blocks. For instance, combining a hydrophilic block with a hydrophobic pyrazole-containing block could lead to the formation of micelles or other nano-assemblies in solution.

Table 1: Representative Block Copolymers Synthesized via CuAAC Click Chemistry

| Alkyne-Functionalized Polymer | Azide-Functionalized Polymer | Resulting Block Copolymer | Potential Application |

|---|---|---|---|

| Polystyrene-alkyne | Poly(ethylene glycol)-azide | PS-b-PEG | Drug delivery, nanocarriers |

| Poly(3-hexylthiophene)-alkyne aston.ac.uk | Polystyrene-azide aston.ac.uk | P3HT-b-PS | Organic electronics, solar cells |

| Poly(methyl methacrylate)-alkyne | Poly(glycidyl methacrylate)-azide mdpi.com | PMMA-b-PGMA | Functional coatings, smart surfaces |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The pyrazole moiety can contribute to hydrogel formation and function. For example, the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which helps to structure the polymer network and retain water.

Furthermore, pyrazole derivatives have been successfully incorporated into stimuli-responsive materials, also known as "smart" materials. mdpi.com These materials change their properties in response to external triggers like light, pH, or temperature. nih.gov Research has shown that hydrogels containing arylazopyrazole units can be switched between high- and low-stiffness states by photoisomerization using light. rsc.org This light-responsive behavior enables applications in areas such as shape-memory materials, self-healing matrices, and controlled drug release systems. rsc.orgwustl.edu By incorporating this compound into a polymer network, it is conceivable to create hydrogels where the pyrazole units can be functionalized post-synthesis (using the ethynyl group) to introduce stimuli-responsive moieties or to create hydrogels that respond to the presence of specific metal ions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to choose from a vast library of metals and organic linkers allows for the precise tuning of the MOF's structure and properties, such as pore size, surface area, and chemical functionality. digitellinc.comuninsubria.it

The pyrazole ring is an excellent N-donor ligand for constructing robust MOFs, often referred to as metal pyrazolate frameworks (MPFs). researchgate.net The strong metal-nitrogen bonds in these frameworks can impart significant thermal and chemical stability. The this compound molecule can act as a ligand in several ways. It can coordinate to a metal center through the N2 nitrogen atom of the pyrazole ring, acting as a monodentate ligand. The ethyl group at the N1 position prevents this nitrogen from participating in coordination, thereby directing the metal binding.

The ethynyl group at the C5 position adds a crucial secondary functionality. It can remain as a non-coordinating group, lining the pores of the MOF and influencing the selective adsorption of guest molecules. For instance, a ligand designed with an alkyne bond, 1,2-bis(1H-pyrazol-4-yl)ethyne, was specifically created to devise MOFs with a high chemical affinity for mercury. researchgate.net Alternatively, the ethynyl group can be used for post-synthetic modification, allowing for the covalent attachment of other functional groups within the MOF pores after the framework has been constructed. nih.govrsc.org

The assembly of metal-pyrazole complexes typically involves reacting a metal salt with the pyrazole-based ligand in a suitable solvent, often under solvothermal conditions. rsc.org The resulting crystal structure is determined by the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions. Pyrazolate ligands are known to form a variety of coordination complexes, including discrete polynuclear clusters and extended one-, two-, or three-dimensional polymers. rsc.orgnih.gov For example, coinage metals like copper, silver, and gold readily form cyclic trinuclear and tetranuclear pyrazolate clusters. nih.gov

Characterization of these materials is performed using a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure. Powder X-ray diffraction is used to confirm the phase purity of the bulk material. Spectroscopic methods like FT-IR and NMR are used to confirm the coordination of the ligand to the metal center. uab.cat Thermal analysis (TGA/DSC) provides information on the thermal stability of the framework and the removal of guest solvent molecules.

Table 2: Characterization Techniques for Metal-Pyrazole Complexes

| Technique | Information Obtained | Reference Example |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry | Determination of distorted octahedral geometry in Co(II/III) pyrazole complexes. rsc.org |

| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity of bulk sample | Used to characterize pyrazole-based Arsenic Coordination Materials (AsCMs). digitellinc.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of ligand coordination, presence of functional groups | Used to characterize Hofmann-based MOFs with a bis-pyrazole linker. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Ligand structure in solution, coordination-induced chemical shifts | Used to study Pd(II) and Pt(II) complexes with (alkylamino)pyrazole ligands. uab.cat |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content | Used to assess the stability of Zr-based MOFs for catalysis. nih.gov |

Catalysis and Organocatalysis

Pyrazole derivatives are widely used as ligands in homogeneous and heterogeneous catalysis. mdpi.com The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the catalytic activity of the coordinated metal center. Protic pyrazoles (with an N-H group) have been shown to participate in metal-ligand cooperation, where the N-H bond acts as a proton shuttle to facilitate catalytic transformations. nih.gov Although this compound is N-substituted, its pyrazole ring still serves as a strong sigma-donor ligand that can stabilize various transition metal catalysts.

Complexes involving pyrazole ligands have been investigated for a range of catalytic reactions, including oxidation, hydrogenation, and C-C bond formation. rsc.orgnih.gov For example, copper-pyrazole complexes have been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org The specific role of a ligand like this compound would be to provide a specific steric and electronic environment at the metal center, thereby influencing the selectivity and efficiency of the catalytic process.

In the field of organocatalysis, which uses small organic molecules as catalysts, pyrazole derivatives have also found applications. researchgate.net While the this compound molecule itself is not a typical organocatalyst, it can be incorporated into larger molecules designed for this purpose. For example, chiral bis-heterocyclic molecules containing pyrazole have been synthesized via organocatalytic Michael addition reactions. rsc.org The pyrazole unit can serve as a structural scaffold or a hydrogen-bond donor/acceptor to control the stereochemical outcome of a reaction.

Pyrazole-Based Ligands in Transition-Metal Catalysis

Pyrazole derivatives are recognized as excellent chelating agents for transition metals. mdpi.com The nitrogen atoms within the pyrazole ring can coordinate with metal centers, forming stable complexes that can act as catalysts. The specific substituents on the pyrazole ring play a crucial role in determining the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance.

The presence of an ethynyl group at the 5-position of the pyrazole ring, as in "this compound," could offer an additional coordination site for metal binding, potentially leading to the formation of multinuclear metal complexes or materials with unique electronic properties. Research on protic pyrazole complexes has highlighted their versatility in catalysis, with applications in transfer hydrogenation and other chemical transformations. nih.gov While direct studies on "this compound" as a ligand in transition-metal catalysis are not extensively documented, the foundational chemistry of pyrazole ligands suggests its potential in developing novel catalysts. The combination of the pyrazole core with various transition metals like copper has been shown to yield complexes with significant catalytic activity in oxidation reactions. researchgate.netmdpi.com

Application in Organocatalytic Transformations

In addition to their role as ligands in metal-based catalysis, pyrazole derivatives have emerged as promising scaffolds for the development of organocatalysts. These metal-free catalysts are valued for their lower toxicity and environmental impact. Chiral pyrazole derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction, to produce enantiomerically enriched products. mjcce.org.mk

The development of chiral bis-heterocyclic molecules containing both pyrazole and isoxazole (B147169) moieties through organocatalytic Michael addition reactions showcases the potential of pyrazole-based organocatalysts in synthesizing complex and biologically active molecules. rsc.org The modular nature of pyrazole synthesis allows for the introduction of various functional groups, which can be tailored to optimize the catalyst's performance in specific organocatalytic transformations. researchgate.netmetu.edu.tr For instance, novel pyrazole derivatives with chiral centers have been investigated as catalysts for asymmetric aldol (B89426) reactions. mjcce.org.mk The ethyl group at the 1-position of "this compound" could influence the solubility and steric environment of a potential organocatalyst, thereby affecting its efficacy and selectivity.

Agrochemistry and Crop Protection Agents

The pyrazole heterocycle is a key structural motif in a variety of commercial and developmental agrochemicals. The ability to introduce a wide range of substituents onto the pyrazole ring has allowed for the fine-tuning of their biological activity, leading to the discovery of potent herbicides and pesticides.